![molecular formula C8H8O3 B574145 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) CAS No. 183800-06-8](/img/structure/B574145.png)
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Oxabicyclo[321]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is a bicyclic organic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) can be achieved through several methods. One notable method involves a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction of allylic silylethers. This reaction is promoted by tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2, allowing for the efficient construction of the compound with a wide substrate scope .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply. The use of continuous flow reactors and scalable reaction conditions would be essential for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tempo oxoammonium tetrafluoroborate.
Rearrangement: It undergoes oxa-[3,3] Cope rearrangement, which is a key step in its synthesis.
Cyclization: The aldol cyclization is another significant reaction that the compound undergoes during its synthesis.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−)
Rearrangement: ZnBr2
Cyclization: Aldol reaction conditions
Major Products
The major products formed from these reactions include various analogs of 8-Oxabicyclo[3.2.1]octanes, which can be further functionalized for different applications .
Wissenschaftliche Forschungsanwendungen
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Wirkmechanismus
The mechanism of action of 8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as the oxa-[3,3] Cope rearrangement and aldol cyclization, which are crucial for its synthesis and functionalization . These reactions enable the compound to form stable intermediates and final products with desired properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic structure but without the diene and carboxylic acid functionalities.
11-Oxatricyclo[5.3.1.0]undecane: Another structurally related compound that shares the bicyclic core but differs in its ring size and functional groups.
Uniqueness
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) is unique due to its specific combination of a bicyclic structure with a diene and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Eigenschaften
CAS-Nummer |
183800-06-8 |
|---|---|
Molekularformel |
C8H8O3 |
Molekulargewicht |
152.149 |
IUPAC-Name |
(5S)-8-oxabicyclo[3.2.1]octa-3,6-diene-4-carboxylic acid |
InChI |
InChI=1S/C8H8O3/c9-8(10)6-3-1-5-2-4-7(6)11-5/h2-5,7H,1H2,(H,9,10)/t5?,7-/m0/s1 |
InChI-Schlüssel |
SRWCDOVXJFEUNO-MSZQBOFLSA-N |
SMILES |
C1C=C(C2C=CC1O2)C(=O)O |
Synonyme |
8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylicacid,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)boronic acid](/img/structure/B574067.png)

![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)
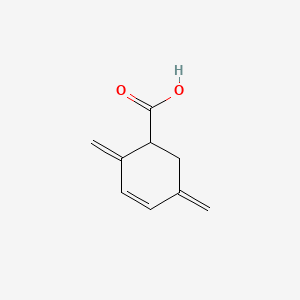
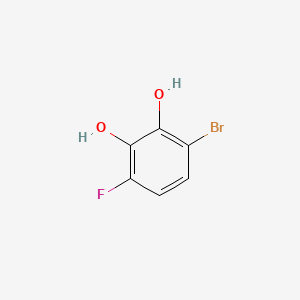
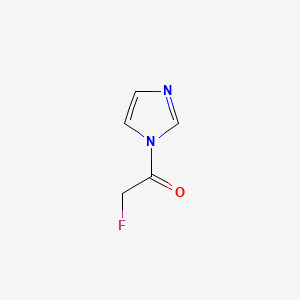

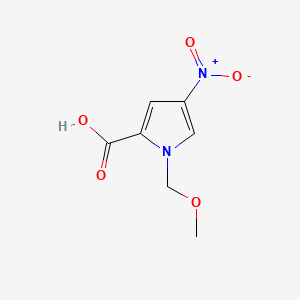
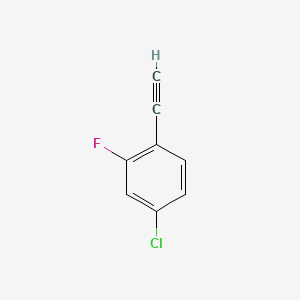
![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)
